molecular formula C12H22N2O2 B15048372 tert-butyl (1S,3S,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl (1S,3S,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B15048372
M. Wt: 226.32 g/mol
InChI Key: AUVFTKSYBSBNAS-KXUCPTDWSA-N
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Description

tert-Butyl (1S,3S,4R)-3-(aminomethyl)-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes an aminomethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,3S,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic structure.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction. This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or nitriles.

    Reduction: Reduction reactions can be performed on the bicyclic core or the ester group to yield various reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aminomethyl derivatives.

Scientific Research Applications

Chemistry

    Building Block: The compound serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter metabolism.

    Receptor Binding: It can be used in studies of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

Medicine

    Drug Development: The compound is of interest in the development of new pharmaceuticals, particularly for the treatment of neurological disorders.

    Diagnostic Agents: It can be used as a precursor for the synthesis of diagnostic agents for imaging studies.

Industry

    Polymer Synthesis: The compound can be used as a monomer or comonomer in the synthesis of specialty polymers.

    Material Science:

Mechanism of Action

The mechanism of action of tert-butyl (1S,3S,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of their function. The bicyclic structure provides rigidity, enhancing the binding affinity and selectivity for the target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
  • tert-Butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Uniqueness

The unique combination of the aminomethyl group and the tert-butyl ester in tert-butyl (1S,3S,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate distinguishes it from other similar compounds. This structural feature enhances its potential for specific interactions with biological targets and its versatility in synthetic applications.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (1S,3S,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-4-8(6-9)10(14)7-13/h8-10H,4-7,13H2,1-3H3/t8-,9+,10-/m1/s1

InChI Key

AUVFTKSYBSBNAS-KXUCPTDWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@H]1CN

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1CN

Origin of Product

United States

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